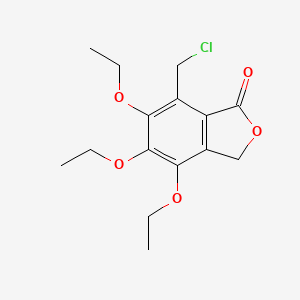
Phenol, 2-amino-4-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2-amino-4-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)- typically involves the following steps:
Starting Materials: The synthesis begins with phenol and the appropriate reagents to introduce the amino and tetrazolyl groups.
Amination: The phenol undergoes amination to introduce the amino group at the 2-position.
Tetrazole Formation:
Methylation: Finally, the tetrazolyl group is methylated to form the 2-methyl-2H-1,2,3,4-tetrazol-5-yl moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
化学反応の分析
Types of Reactions: Phenol, 2-amino-4-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)- undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the phenolic hydroxyl group into a quinone derivative.
Reduction: Reduction reactions can reduce the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenolic ring and the tetrazolyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Typical reducing agents include hydrogen gas (H₂) and tin chloride (SnCl₂).
Substitution: Electrophilic substitution may use halogens (e.g., Br₂) and strong acids, while nucleophilic substitution may involve alkyl halides and bases.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds. Biology: Medicine: The compound may be explored for its pharmacological properties, such as antimicrobial and anticancer activities. Industry: It can be used in the production of dyes, pigments, and other chemical intermediates.
作用機序
The mechanism by which Phenol, 2-amino-4-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)- exerts its effects involves interactions with molecular targets and pathways. The amino group can act as a nucleophile, while the tetrazolyl group may participate in hydrogen bonding and other interactions. The specific molecular targets and pathways depend on the biological or chemical context in which the compound is used.
類似化合物との比較
2-Amino-4-methylphenol: Similar structure but lacks the tetrazolyl group.
Phenol derivatives with different substituents: Various phenolic compounds with different substituents at the ortho, meta, or para positions.
Uniqueness: Phenol, 2-amino-4-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)- is unique due to the presence of both the amino and tetrazolyl groups, which confer distinct chemical and biological properties compared to other phenolic compounds.
特性
IUPAC Name |
2-amino-4-(2-methyltetrazol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-13-11-8(10-12-13)5-2-3-7(14)6(9)4-5/h2-4,14H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRKYVSHKUHMHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=CC(=C(C=C2)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-methyl-5-(1H-tetrazol-1-yl)phenoxy]acetic acid](/img/structure/B7816594.png)





![5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid](/img/structure/B7816639.png)

![3-Hydroxy-2-[(4-methylpiperidin-1-ium-1-yl)methyl]-6-(2-phenylacetyl)phenolate](/img/structure/B7816654.png)
![ethyl 2-(5-oxo-6H-imidazo[2,1-b][1,3]thiazol-3-yl)acetate](/img/structure/B7816665.png)
![Benzenamine, 2-methoxy-5-[5-(1H-pyrazol-1-yl)-1H-1,2,3,4-tetrazol-1-yl]-](/img/structure/B7816683.png)
![5-{[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-6,7-DIMETHOXY-2H-1,3-BENZODIOXOLE-4-CARBALDEHYDE](/img/structure/B7816687.png)
![4-[(5-Formylthiophen-3-yl)methyl]thiophene-2-carbaldehyde](/img/structure/B7816690.png)

